![molecular formula C13H10Cl2F3N3O B3453547 N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3453547.png)
N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as DPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPTA is a pyrazole derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This mechanism of action is similar to other compounds that act as positive allosteric modulators of the GABA-A receptor, such as benzodiazepines.
Biochemical and Physiological Effects
This compound has been shown to increase the inhibitory effects of GABA on neuronal activity, which can lead to decreased excitability and increased relaxation. It has also been shown to have anxiolytic and anticonvulsant effects in animal models, which may be related to its positive allosteric modulation of the GABA-A receptor.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several potential advantages for use in laboratory experiments. It is a selective modulator of the GABA-A receptor, which can be useful for studying the role of this receptor in various physiological and pathological conditions. It also has a relatively high affinity for the receptor, which can increase its potency and effectiveness in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems. It also has a relatively low solubility in water, which can limit its use in certain experimental conditions.
Future Directions
There are several potential future directions for research on N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric conditions, such as anxiety disorders and epilepsy. Another area of interest is the development of new compounds based on the structure of this compound, which may have improved pharmacological properties and efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal activity and behavior.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been studied for its potential use as a tool for studying the role of the GABA-A receptor in various physiological and pathological conditions.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-7-4-11(13(16,17)18)20-21(7)6-12(22)19-10-3-2-8(14)5-9(10)15/h2-5H,6H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNPPZEYLLVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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